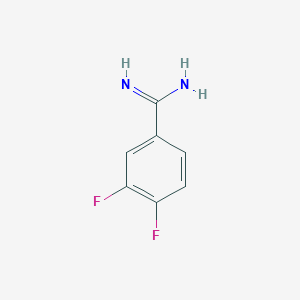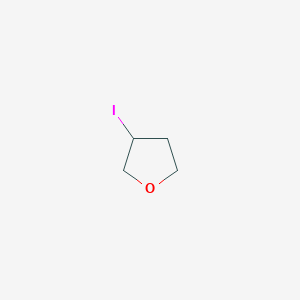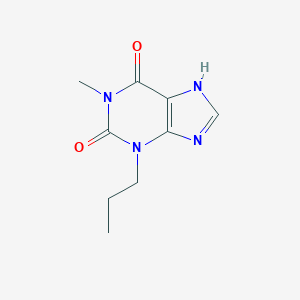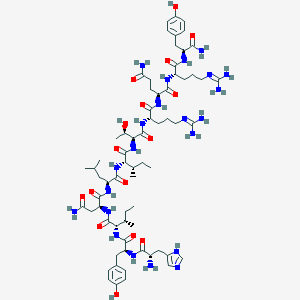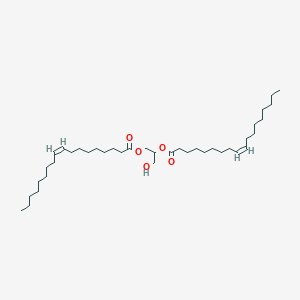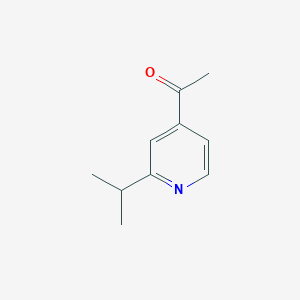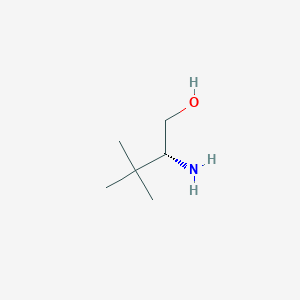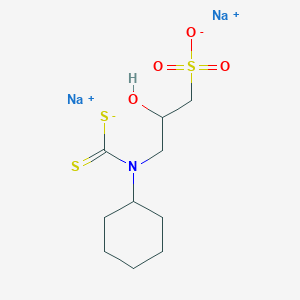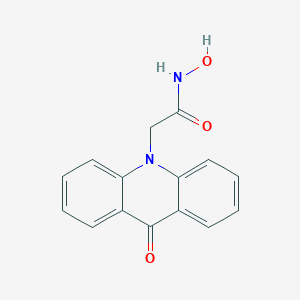
9-Oxo-10-acridineacetohydroxamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Oxo-10-acridineacetohydroxamic acid, also known as 9-oxo-10-AAHA, is a synthetic compound that has been widely used in scientific research due to its unique properties. It belongs to the class of hydroxamic acids and has a molecular weight of 305.3 g/mol.
作用机制
The mechanism of action of 9-Oxo-10-acridineacetohydroxamic acidA is not fully understood, but it is believed to work by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. By inhibiting HDAC activity, 9-Oxo-10-acridineacetohydroxamic acidA can cause changes in gene expression that can lead to cell death, cell cycle arrest, and other effects.
生化和生理效应
9-Oxo-10-acridineacetohydroxamic acidA has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. It has also been shown to have antiviral activity against HIV and other viruses. Additionally, it has been shown to chelate metals such as iron and copper, which makes it a potential treatment for metal poisoning.
实验室实验的优点和局限性
One of the main advantages of using 9-Oxo-10-acridineacetohydroxamic acidA in lab experiments is its versatility. It has been used in a variety of different types of experiments, including cell culture studies, animal studies, and clinical trials. Additionally, it is relatively easy to synthesize in a laboratory setting. However, one limitation of using 9-Oxo-10-acridineacetohydroxamic acidA is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
未来方向
There are many potential future directions for research on 9-Oxo-10-acridineacetohydroxamic acidA. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further research is needed to fully understand its mechanism of action and to determine its efficacy in clinical trials. Additionally, there is potential for 9-Oxo-10-acridineacetohydroxamic acidA to be used as a chelating agent for the treatment of metal poisoning. Further research is needed to determine its effectiveness in this application. Finally, there is potential for 9-Oxo-10-acridineacetohydroxamic acidA to be used in combination with other drugs to enhance their efficacy. Further research is needed to determine the optimal combinations and dosages for these applications.
In conclusion, 9-Oxo-10-acridineacetohydroxamic acidA is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been shown to have antitumor, anti-inflammatory, and antiviral activities, and has been used as a histone deacetylase inhibitor, a potential therapeutic agent for cancer, and a chelating agent for metal poisoning. While its mechanism of action is not fully understood, there is potential for further research in a variety of different areas.
合成方法
The synthesis of 9-Oxo-10-acridineacetohydroxamic acidA involves the reaction of acridine with chloroacetyl chloride to form 10-chloroacridine, which is then treated with hydroxylamine hydrochloride to form 10-acridineacetohydroxamic acid. This compound is then oxidized to form 9-Oxo-10-acridineacetohydroxamic acidA. The synthesis process of 9-Oxo-10-acridineacetohydroxamic acidA is relatively simple and can be carried out in a laboratory setting.
科学研究应用
9-Oxo-10-acridineacetohydroxamic acidA has been widely used in scientific research due to its unique properties. It has been shown to have antitumor, anti-inflammatory, and antiviral activities. It has also been used as a histone deacetylase inhibitor, which makes it a potential therapeutic agent for cancer and other diseases. Additionally, it has been used as a chelating agent for the treatment of metal poisoning.
属性
CAS 编号 |
121108-71-2 |
|---|---|
产品名称 |
9-Oxo-10-acridineacetohydroxamic acid |
分子式 |
C15H12N2O3 |
分子量 |
268.27 g/mol |
IUPAC 名称 |
N-hydroxy-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C15H12N2O3/c18-14(16-20)9-17-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)17/h1-8,20H,9H2,(H,16,18) |
InChI 键 |
FHMKWQBGLYRNMV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NO |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NO |
其他 CAS 编号 |
121108-71-2 |
同义词 |
9-keto-10-acridineacetohydroxamic acid 9-O-10-AAHA 9-oxo-10-acridineacetohydroxamic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




